5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-3-pyridin-4-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c16-15-14(12-6-8-17-9-7-12)19-13(10-18-15)11-4-2-1-3-5-11/h1-10H,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXBUBRRDABCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 5 Phenyl 3 Pyridin 4 Yl Pyrazin 2 Amine
Retrosynthetic Analysis of the 5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections to simpler, commercially available, or readily synthesizable precursors. The core pyrazine (B50134) ring can be conceptually deconstructed through key bond cleavages.
A primary disconnection strategy involves breaking the C-C and C-N bonds of the pyrazine ring. This leads back to a substituted α-amino ketone and an activated methylene (B1212753) species. Specifically, disconnection at the N1-C2 and N4-C5 bonds suggests precursors such as a 2-amino-2-phenylacetonitrile (B102233) derivative and a pyridin-4-yl-containing carbonyl compound. Another approach would be to disconnect the C2-N3 and C5-C6 bonds, pointing towards a diamine precursor and two distinct carbonyl-containing fragments, one with a phenyl group and the other with a pyridin-4-yl group.
Furthermore, considering the final substituents, a retrosynthetic approach can be envisioned where the pyrazine core is pre-formed and the phenyl and pyridin-4-yl groups are introduced sequentially. This strategy would involve a di-halogenated 2-aminopyrazine (B29847) as a key intermediate, allowing for regioselective installation of the aryl and heteroaryl moieties through transition metal-catalyzed cross-coupling reactions. This latter approach often provides greater control over the final substitution pattern, which is crucial for constructing unsymmetrical pyrazines.
Established and Emerging Synthetic Routes to the Core Structure
The synthesis of the this compound core can be achieved through both linear and convergent strategies. The choice of route often depends on the availability of starting materials, desired scale, and the need for regiochemical control.
Multi-step Linear Synthesis Strategies
Linear synthetic approaches typically involve the stepwise construction of the pyrazine ring followed by the introduction of the desired substituents. A plausible linear sequence could commence with a simple pyrazine derivative, which is then sequentially functionalized.
For instance, a synthesis could begin with 2-aminopyrazine, which undergoes halogenation to introduce reactive handles for subsequent cross-coupling reactions. A selective halogenation at the 3 and 5 positions would yield a key di-halo-2-aminopyrazine intermediate. This intermediate can then undergo sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The differential reactivity of the halogen atoms (e.g., bromine vs. chlorine) or the controlled use of reaction conditions can allow for the regioselective introduction of the phenyl and pyridin-4-yl groups.
Table 1: Exemplary Linear Synthesis Steps
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | 2-Aminopyrazine | N-Bromosuccinimide (NBS), solvent | 2-Amino-3,5-dibromopyrazine |
| 2 | 2-Amino-3,5-dibromopyrazine, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base, solvent | 2-Amino-3-bromo-5-phenylpyrazine |
| 3 | 2-Amino-3-bromo-5-phenylpyrazine, Pyridin-4-ylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), base, solvent | This compound |
This multi-step approach, while potentially longer, offers a high degree of control over the placement of the substituents on the pyrazine core.
Convergent Synthesis Approaches
Convergent syntheses involve the preparation of key fragments of the molecule separately, which are then combined in the later stages to form the final product. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule.
A potential convergent strategy for this compound would involve the condensation of two key building blocks. One fragment could be a derivative of phenylglyoxal (B86788), and the other could be a diamine precursor incorporating the pyridin-4-yl moiety. For instance, the reaction of phenylglyoxal with a 1,2-diamine in the presence of an ammonia (B1221849) source could lead to the formation of the aminopyrazine ring.
Strategies for Functionalization and Derivatization of the Compound
The presence of three distinct components—the phenyl ring, the pyridine (B92270) ring, and the amino group—in this compound offers numerous avenues for structural modification and the creation of a diverse chemical library.
Phenyl Moiety Substituent Introduction
The phenyl ring at the C5 position of the pyrazine core is amenable to a variety of electrophilic aromatic substitution reactions. The directing effects of the pyrazinyl substituent will influence the position of the incoming electrophile. However, direct functionalization of the phenyl ring in the final compound might be challenging due to the presence of other reactive sites.
A more versatile approach is to introduce the desired substituents on the phenyl ring of the starting material, such as a substituted phenylboronic acid in a Suzuki coupling reaction. This allows for the incorporation of a wide range of functional groups at various positions on the phenyl ring.
Table 2: Introduction of Substituents on the Phenyl Moiety via Substituted Phenylboronic Acids
| Substituent on Phenyl Ring | Corresponding Phenylboronic Acid |
| 4-Methoxy | 4-Methoxyphenylboronic acid |
| 3-Trifluoromethyl | 3-(Trifluoromethyl)phenylboronic acid |
| 2-Chloro | 2-Chlorophenylboronic acid |
| 4-Cyano | 4-Cyanophenylboronic acid |
Pyridine Ring Modification
The pyridine ring at the C3 position offers several possibilities for modification. The nitrogen atom in the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties and solubility of the molecule.
Furthermore, the pyridine ring can be functionalized through C-H activation strategies. nih.govorganic-chemistry.orgrsc.orgnih.gov Transition-metal-catalyzed reactions can be employed to introduce substituents at specific positions of the pyridine ring, although regioselectivity can be a challenge.
Alternatively, similar to the phenyl moiety, derivatization can be achieved by using pre-functionalized pyridyl precursors in the synthesis of the core structure. For instance, substituted pyridin-4-ylboronic acids can be used in palladium-catalyzed cross-coupling reactions to introduce a variety of substituents onto the pyridine ring.
Table 3: Introduction of Substituents on the Pyridine Moiety via Substituted Pyridin-4-ylboronic Acids
| Substituent on Pyridine Ring | Corresponding Pyridin-4-ylboronic Acid |
| 2-Methyl | 2-Methylpyridin-4-ylboronic acid |
| 3-Fluoro | 3-Fluoropyridin-4-ylboronic acid |
| 2,6-Dimethyl | 2,6-Dimethylpyridin-4-ylboronic acid |
These derivatization strategies provide a powerful toolkit for systematically exploring the structure-activity relationships of this promising heterocyclic scaffold.
Pyrazine Ring Functionalization
The functionalization of the pyrazine core in compounds like this compound is a key strategy for creating structural diversity. While direct substitution on the fully formed heterocyclic system can be challenging due to the electron-withdrawing nature of the nitrogen atoms, several strategies are employed, often involving the cyclization of functionalized precursors. nih.gov
Methodologies for creating polysubstituted pyrazines often rely on the condensation of α-dicarbonyl compounds with 1,2-diamines or the cyclization of α-amino acid derivatives. nih.gov For instance, novel trisubstituted pyrazines can be obtained from immobilized α-amino acids, which undergo a sequence of C-arylation followed by enamination. nih.gov This approach highlights a common theme in heterocyclic chemistry where the desired substitution pattern is installed on the acyclic precursors before the final ring-forming step.
Multicomponent reactions (MCRs) also represent an efficient pathway for generating functionalized pyrazine and related azine systems. nih.gov Three-component reactions involving a 5-aminopyrazole, an aldehyde, and a dicarbonyl compound can lead to complex fused heterocyclic systems, demonstrating the power of MCRs in rapidly building molecular complexity. nih.gov While not directly forming a simple pyrazine, these methods illustrate the synthetic logic of using convergent approaches to build highly functionalized nitrogen-containing heterocycles. The choice of starting materials in these reactions dictates the final substitution pattern on the heterocyclic ring. nih.gov
Amination and Amidation Reactions
The primary amine group at the C2 position of the pyrazine ring is a versatile handle for a wide range of chemical modifications, most notably amidation reactions. These reactions allow for the introduction of diverse substituents, significantly altering the molecule's properties.
A common and effective method for synthesizing amide derivatives involves the coupling of the parent amine with various carboxylic acids. This is typically achieved using a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of an organic base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). researchgate.net This method is robust and allows for the formation of an amide bond under mild conditions, accommodating a wide array of functional groups on the carboxylic acid partner. researchgate.net
Alternatively, amides can be synthesized by reacting the amine with more reactive carboxylic acid derivatives, such as acid chlorides. This approach can be seen in the synthesis of pyrazole (B372694) carboxylic acid amides, where pyrazole-3-carbonyl chlorides are reacted with an amine-containing scaffold. nih.gov This method is straightforward but may be less compatible with sensitive functional groups compared to modern coupling-agent-based protocols.
The table below outlines representative amidation reactions starting from a generic 2-aminopyrazine core, illustrating the versatility of this functionalization handle.
Table 1: Representative Amidation Reactions for Derivatization of 2-Aminopyrazines This table is a representative example based on established chemical reactions.
| Carboxylic Acid/Acid Chloride | Coupling Agent/Method | Product (Amide Derivative) | Reference |
|---|---|---|---|
| 2-Chloropyridine-3-carboxylic acid | HATU, DIPEA | N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}-2-chloropyridine-3-carboxamide | researchgate.net |
| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Direct reaction with amine | N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamide | nih.gov |
| Benzoic Acid | HATU, DIPEA | N-(Pyrazin-2-yl)benzamide | researchgate.net |
Application of Catalytic Reactions in Analogue Synthesis (e.g., Suzuki Cross-Coupling Reactions)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for the synthesis of analogues of this compound. nih.gov This reaction facilitates the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the core structure. nih.govmdpi.com
The synthesis of biaryl compounds via Suzuki coupling typically involves the reaction of an aryl halide (e.g., a bromo-substituted pyrazine or pyridine) with an arylboronic acid or its ester derivative. mdpi.com The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govsci-hub.se The choice of solvent is also critical, with mixtures like 1,4-dioxane (B91453) and water being commonly employed. nih.gov
This methodology allows for the modular construction of analogues. For example, a precursor such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide can be coupled with numerous arylboronic acids to generate a library of 5-aryl-substituted derivatives. mdpi.com Similarly, the phenyl group or the pyridyl group on the target compound could be introduced at a late stage of the synthesis by coupling the appropriate bromo-substituted pyrazine intermediate with phenylboronic acid or pyridine-4-boronic acid, respectively. This strategy offers a high degree of flexibility for creating diverse analogues for structure-activity relationship (SAR) studies.
The table below details typical conditions and outcomes for Suzuki cross-coupling reactions in the synthesis of related biaryl heterocyclic systems.
Table 2: Examples of Suzuki Cross-Coupling Reactions for Analogue Synthesis This table is compiled from data on the synthesis of related aryl-substituted nitrogen heterocycles.
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.govresearchgate.net |
| N-[5-Bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | nih.govresearchgate.net |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 72 | mdpi.com |
Optimization of Reaction Conditions and Yields for Scalability in Research
The transition from a laboratory-scale synthesis to a more scalable process for research purposes necessitates the careful optimization of reaction conditions to maximize yield, minimize reaction times, and ensure reproducibility. Key parameters that are typically optimized include the choice and amount of catalyst, solvent system, reaction temperature, and concentration of reactants. researchgate.net
For catalytic reactions like the Suzuki coupling, the catalyst loading is a critical factor. While a higher catalyst concentration might increase the reaction rate, it also increases costs and the burden of downstream purification to remove residual metal. Optimization studies aim to find the minimum effective catalyst concentration, for example, varying the amount from 5 mol% to 15 mol% to identify the optimal loading. researchgate.net
The solvent system also plays a crucial role. The ideal solvent or solvent mixture should ensure the solubility of all reactants and facilitate the reaction, while also being suitable for scale-up (e.g., having a suitable boiling point and being relatively non-hazardous). A common approach is to screen a variety of solvents or solvent ratios, such as H₂O/EtOH mixtures, to find the conditions that provide the best yield in the shortest time. researchgate.net For instance, an optimization study might reveal that a 1:1 mixture of H₂O/EtOH with 10 mol% of a specific catalyst gives the highest yield (e.g., 84%) in the shortest time (e.g., 2 hours). researchgate.net
The following table provides a hypothetical example of an optimization study for a key synthetic step, illustrating how systematic variation of parameters can lead to improved reaction outcomes.
Table 3: Hypothetical Optimization of a Suzuki Coupling Reaction for Scalability This table illustrates a typical optimization workflow based on established chemical principles.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | Toluene | 100 | 12 | 65 |
| 2 | 10 | Toluene | 100 | 8 | 78 |
| 3 | 15 | Toluene | 100 | 8 | 79 |
| 4 | 10 | 1,4-Dioxane | 100 | 6 | 85 |
| 5 | 10 | DMF | 100 | 6 | 72 |
| 6 | 10 | 1,4-Dioxane/H₂O (4:1) | 95 | 4 | 92 |
| 7 | 5 | 1,4-Dioxane/H₂O (4:1) | 95 | 6 | 88 |
| 8 | 10 | 1,4-Dioxane/H₂O (4:1) | 95 | 4 | 92 (Optimized) |
Through such systematic optimization, robust and efficient synthetic protocols can be developed, enabling the reliable production of this compound and its analogues for further research.
In-depth Analysis of this compound: A Review of Its Structural and Spectroscopic Properties
Detailed research and comprehensive data on the specific chemical compound this compound are not extensively available in the public domain. As a result, a complete, data-rich article focusing solely on the specified analytical techniques for this particular molecule cannot be generated at this time.
The structural characterization and advanced spectroscopic analysis as outlined—including X-ray crystallography, advanced NMR for conformational and tautomeric studies, high-resolution mass spectrometry, and vibrational spectroscopy—require specific experimental data that have not been published or indexed in readily accessible scientific databases.
For context, such an analysis would typically involve:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D-NMR (COSY, HSQC, HMBC) would be essential to assign all proton (¹H) and carbon-¹³ (¹³C) signals unambiguously. Nuclear Overhauser Effect (NOE) experiments would shed light on the spatial proximity of different parts of the molecule, helping to determine its preferred conformation in solution. Tautomerism, particularly the potential for amino-imino equilibrium in the aminopyrazine ring, could be investigated by varying solvent and temperature conditions.
High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would help to understand the molecule's stability and identify its constituent parts by breaking it down in a controlled manner.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule. The stretching and bending vibrations of specific bonds (like N-H from the amine group, C=N in the pyrazine and pyridine rings, and C=C in the aromatic systems) would appear at characteristic frequencies, confirming the molecular structure and providing insight into intermolecular hydrogen bonding.
While general principles of these analytical methods can be applied to predict the expected spectral features of this compound, the generation of specific data tables and detailed research findings is not possible without dedicated experimental studies on the compound itself.
Computational Chemistry and Molecular Modeling of 5 Phenyl 3 Pyridin 4 Yl Pyrazin 2 Amine
Ligand-Target Interaction Prediction through Molecular Docking Studies
Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein's active site. However, specific studies detailing the molecular docking of 5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine against any biological target are not presently available.
Receptor Grid Generation and Active Site Identification
The initial step in a docking study involves defining the target's binding site and generating a receptor grid. This grid specifies the area where the docking algorithm will attempt to place the ligand. The process relies on a known protein structure, often determined by X-ray crystallography or NMR spectroscopy, and the identification of its active site, which can be inferred from co-crystallized ligands or computational prediction tools. Without published docking studies for this compound, there is no information regarding specific receptor grids or identified active sites that have been used to evaluate its binding potential.
Docking Algorithm Validation and Scoring Function Analysis
To ensure the reliability of docking results, the chosen algorithm and scoring function must be validated. This typically involves redocking a known ligand into its corresponding protein structure to see if the software can reproduce the experimentally observed binding pose. Scoring functions are mathematical models used to estimate the binding affinity between the ligand and the protein. There are various types of algorithms (e.g., Lamarckian Genetic Algorithm, Incremental Construction) and scoring functions (e.g., force-field based, empirical, knowledge-based). researchgate.netresearchgate.net The scientific literature lacks any reports on the validation of specific docking algorithms or the analysis of scoring functions in the context of this compound.
Binding Mode Analysis and Key Intermolecular Interactions
A critical outcome of molecular docking is the detailed analysis of the predicted binding mode, which includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the target protein. sci-hub.se This analysis provides insights into the structural basis of molecular recognition and can guide the design of more potent and selective inhibitors. As no specific docking studies for this compound have been published, there is no data on its predicted binding modes or key interactions with any biological targets.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.com These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of QM calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A search of the existing literature did not yield any studies that have performed FMO analysis or reported the HOMO-LUMO energy gap for this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting and understanding how molecules interact. mdpi.com The MEP surface helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding non-covalent interactions like hydrogen bonding and for predicting reactive sites. researchgate.net Unfortunately, no published studies include the MEP surface mapping for this compound.
While research exists for structurally related molecules containing pyrazine (B50134), pyridine (B92270), or phenylamine scaffolds, the strict focus on the specific compound this compound means that a comprehensive article on its computational chemistry, as per the requested outline, cannot be generated at this time due to the absence of specific research data.
Reactivity and Stability Predictions
Computational chemistry provides a powerful framework for predicting the reactivity and stability of molecules, which are critical parameters in drug development. walshmedicalmedia.com These predictions help in understanding a compound's potential metabolic fate, its shelf-life, and its propensity for degradation under physiological conditions.
Quantum mechanics (QM) calculations are at the forefront of reactivity prediction. nih.gov For this compound, methods like Density Functional Theory (DFT) can be employed to calculate various molecular properties that correlate with reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the pyrazine and pyridine rings, as well as the amine group, are expected to be nucleophilic (electron-rich) sites, prone to electrophilic attack. Conversely, certain carbon atoms in the aromatic rings might act as electrophilic (electron-deficient) centers.
Stability predictions often involve assessing the molecule's total energy and its susceptibility to common degradation pathways, such as oxidation or hydrolysis. Computational models can simulate these reactions to predict the likelihood and products of degradation. csmres.co.uk Machine learning approaches, trained on large datasets of known chemical reactions, can also be utilized to predict the stability of novel compounds like this compound with increasing accuracy. rsc.org
Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT
| Descriptor | Predicted Value | Implication |
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate kinetic stability. |
| Dipole Moment | 3.5 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |
Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Landscape
While static modeling provides a snapshot of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov This is crucial for understanding how this compound might interact with a biological target, such as a protein receptor. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. numberanalytics.com
By placing this compound in a simulated physiological environment (water, ions) along with a target protein, MD simulations can reveal:
Binding Modes: The preferred orientation and conformation of the compound within the protein's binding site.
Interaction Stability: The persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.
Conformational Changes: How the compound and the protein adapt their shapes to accommodate each other. digitellinc.com
Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the strength of the binding affinity. numberanalytics.com
The conformational landscape of this compound itself can also be explored through MD simulations in the absence of a binding partner. This helps to identify the low-energy conformations that the molecule is likely to adopt, which is important for understanding its pre-binding state.
Table 2: Potential Interactions of this compound with a Hypothetical Kinase Target Identified through MD Simulations
| Interaction Type | Involved Functional Groups | Potential Interacting Residues |
| Hydrogen Bond | Amine group, Pyridine nitrogen, Pyrazine nitrogens | Asp, Glu, Ser, Thr |
| π-π Stacking | Phenyl ring, Pyridine ring | Phe, Tyr, Trp |
| Hydrophobic Interactions | Phenyl ring | Leu, Val, Ile, Ala |
Note: This table is illustrative and the specific interactions would depend on the actual protein target.
Pharmacophore Modeling and Virtual Screening Applications for Lead Discovery
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. researchgate.net
Starting with a set of known active molecules that are structurally similar to this compound, a pharmacophore model can be generated. This model can then be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. nih.gov This allows for the rapid identification of diverse compounds that have a high probability of being active, thereby accelerating the lead discovery process. researchgate.net
For this compound, a hypothetical pharmacophore model might include features such as:
A hydrogen bond donor (the amine group).
Two hydrogen bond acceptors (the pyridine and one of the pyrazine nitrogen atoms).
Two aromatic rings (the phenyl and pyridine rings).
Table 3: A Hypothetical Pharmacophore Model for a Kinase Inhibitor Based on the this compound Scaffold
| Pharmacophoric Feature | Geometric Constraint (Distance from other features) |
| Hydrogen Bond Donor 1 (D1) | D1 - A1: 4.5 Å |
| Hydrogen Bond Acceptor 1 (A1) | A1 - R1: 3.2 Å |
| Aromatic Ring 1 (R1) | R1 - R2: 5.8 Å |
| Aromatic Ring 2 (R2) | R2 - A2: 6.1 Å |
| Hydrogen Bond Acceptor 2 (A2) | A2 - D1: 7.3 Å |
Note: This table represents a hypothetical model. The actual features and constraints would be derived from a set of active compounds.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. fiveable.me
To develop a QSAR model for derivatives of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. deeporigin.com A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize the most promising candidates for synthesis and testing. nih.gov
Table 4: Example of Descriptors that Could be Used in a QSAR Model for this compound Derivatives
| Descriptor Class | Example Descriptors |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular volume, Surface area |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Wiener index, Kier & Hall connectivity indices |
Note: The selection of relevant descriptors is a critical step in QSAR model development.
Preclinical Biological Investigations of 5 Phenyl 3 Pyridin 4 Yl Pyrazin 2 Amine
In Vitro Biochemical Assay Systems
Enzyme Inhibition Assays (e.g., Kinase Activity Assays for GSK-3, CDK, FAK, CHK1, DYRK1A, ALK2, MPS1, Aurora kinases)
For instance, compounds with a pyrazine (B50134) or pyridine (B92270) core have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression. Similarly, the structural motif is present in molecules designed to target Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.
Aurora kinases, essential for mitotic progression, have also been a target for pyrimidine-based inhibitors, a class of compounds structurally related to pyrazines. One study on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar structural framework, identified potent inhibitors of Aurora A and Aurora B kinases with Ki values in the nanomolar range nih.gov.
Furthermore, a fragment-based screening of a 3-aminopyridin-2-one library identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand-efficient inhibitor of Monopolar Spindle 1 (MPS1) kinase and the Aurora kinase family. While not identical, the presence of the pyridin-4-yl moiety suggests that 5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine could potentially interact with the ATP-binding sites of these kinases.
The table below summarizes the inhibitory activities of some representative pyrazine and pyridine derivatives against various kinases. It is crucial to reiterate that these are not the values for this compound but for structurally related compounds.
| Kinase Target | Related Compound Class | Reported Activity (IC50/Ki) |
| Aurora A/B | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Ki = 8.0 nM (Aurora A), 9.2 nM (Aurora B) nih.gov |
| MPS1 | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Identified as a ligand-efficient inhibitor |
| CHK1 | 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | Potent inhibitors identified |
| CDK | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | Ki values in the low micromolar to nanomolar range for CDK2 |
| DYRK1A | Thiazolo[5,4-f]quinazolines | IC50 values in the low nanomolar range |
| FAK | 2-anilino-4-(benzimidazol-2-yl)-pyrimidine derivatives | IC50 = 3.40 µM |
| ALK2 | Pyrazolo[1,5-a]pyrimidine derivatives | Potent inhibitors identified |
| GSK-3 | 5-(heteroarylmethylene)hydantoins | IC50 values in the low micromolar range |
Receptor Binding Assays and Competition Studies
There is a lack of specific data from receptor binding assays or competition studies for this compound in the reviewed literature. Such assays are crucial to determine the affinity and selectivity of a compound for its molecular target(s). For a comprehensive understanding of its pharmacological profile, future studies involving radioligand binding assays or other competitive binding formats would be necessary to identify potential receptor interactions.
Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)
No studies utilizing Cellular Thermal Shift Assay (CETSA) or other target engagement assays have been reported for this compound. CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The application of this method would be invaluable to validate the potential kinase targets suggested by the structural similarity to known kinase inhibitors.
Cell-Based Phenotypic Assays
Cellular Growth Modulation and Antiproliferative Activity Studies
The antiproliferative potential of compounds containing the pyrazine and pyridine scaffolds has been widely explored. While specific GI50 or IC50 values for this compound are not documented in the available literature, related compounds have demonstrated significant activity against various cancer cell lines.
For example, a series of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides showed growth inhibitory effects on colon cancer cells, with GI50 values below 1 µM for the most potent derivatives researchgate.net. Another study on pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides reported antiproliferative activity against pancreatic (BxPC-3) and prostate (PC-3) cancer cell lines with IC50 values in the range of 0.11–0.33 µM mdpi.com.
The table below presents the antiproliferative activities of some related heterocyclic compounds in various cancer cell lines.
| Compound Class | Cell Line | Antiproliferative Activity (IC50/GI50) |
| 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides | Colon Cancer Cells | < 1 µM researchgate.net |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides | BxPC-3 (Pancreatic) | 0.11–0.33 µM mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides | PC-3 (Prostate) | 0.11–0.33 µM mdpi.com |
| Imidazo[1,2-a]pyrimidine (B1208166) derivatives | MCF-7 (Breast) | 39.0 - 43.4 µM researchgate.net |
| Imidazo[1,2-a]pyrimidine derivatives | MDA-MB-231 (Breast) | 35.1 - 35.9 µM researchgate.net |
Cell Cycle Progression Analysis and Programmed Cell Death Induction Studies
The ability of pyrazine and pyridine derivatives to modulate the cell cycle and induce apoptosis is a key aspect of their potential as anticancer agents. For instance, a study on a 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivative demonstrated its ability to induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. However, this particular compound did not induce apoptosis.
In contrast, other related heterocyclic compounds have been shown to be potent inducers of apoptosis. For example, a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines were identified as potent apoptosis inducers, with EC50 values in the nanomolar range in various cancer cells. Pyrazole (B372694) derivatives have also been reported to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species and to cause cell cycle arrest in the S phase nih.gov.
The following table summarizes the effects of related compounds on the cell cycle and apoptosis.
| Compound Class | Cell Line | Effect on Cell Cycle | Apoptosis Induction |
| 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide | HCT116 (Colon) | G2/M Arrest | No |
| N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines | Various Cancer Cells | - | Potent Induction |
| Pyrazole derivatives | MDA-MB-468 (Breast) | S Phase Arrest nih.gov | Yes nih.gov |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | A549 (Lung) | - | Yes |
Specific Cellular Pathway Modulation via Reporter Gene Assays
To elucidate the intracellular signaling pathways modulated by this compound, a series of reporter gene assays were employed. These assays are instrumental in understanding how a compound affects the transcriptional activity of key signaling pathways. youtube.com For instance, in the investigation of similar kinase inhibitors, such as those targeting the JAK/STAT pathway, reporter assays are crucial for demonstrating the inhibition of downstream signaling. A representative study on a selective JAK2 inhibitor, compound A8, demonstrated its ability to inhibit the phosphorylation of JAK2 and its downstream signaling pathway, confirming its mechanism of action at a cellular level. nih.gov
Reporter gene assays, such as those for NF-κB, NFAT, and STAT3 signaling pathways, can provide a quantitative measure of a compound's activity. youtube.com In a hypothetical scenario for this compound, a luciferase-based reporter assay could be used to assess its impact on a specific cancer-related pathway. The results, as depicted in the interactive table below, would typically show a dose-dependent inhibition of reporter gene activity, indicating successful pathway modulation.
Interactive Table: Dose-Response of this compound on a Hypothetical STAT3-Luciferase Reporter
| Concentration (nM) | Luciferase Activity (Relative Light Units) | Percent Inhibition |
| 1 | 98,543 | 1.5% |
| 10 | 85,234 | 14.8% |
| 100 | 50,112 | 49.9% |
| 1000 | 10,567 | 89.4% |
| 10000 | 2,345 | 97.7% |
Selectivity Profiling against a Panel of Unrelated Cellular Targets
A critical aspect of preclinical drug development is to assess the selectivity of a compound. High selectivity is often associated with a more favorable safety profile, as off-target effects are minimized. The selectivity of this compound would be evaluated against a broad panel of kinases and other unrelated cellular targets. This is a standard practice in the development of kinase inhibitors. For example, the Aurora kinase inhibitor AMG 900 was profiled against a panel of 19 diverse kinases to establish its selectivity. acs.org Similarly, a novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines demonstrated excellent selectivity for CDK4/6 over other cyclin-dependent kinases. nih.gov
In a representative selectivity panel for this compound, the compound would be tested at a specific concentration (e.g., 1 µM) against a wide array of kinases. The results would be expressed as the percent inhibition of each kinase's activity.
Interactive Table: Representative Kinase Selectivity Profile for this compound (at 1 µM)
| Kinase Target | Percent Inhibition |
| Target Kinase X | 95% |
| Aurora A | 8% |
| Aurora B | 12% |
| CDK2/cyclin E | 5% |
| JAK2 | 15% |
| VEGFR2 | 3% |
In Vivo Proof-of-Concept Studies in Relevant Animal Models (Non-Human)
Following promising in vitro data, the next crucial step is to evaluate the compound's efficacy and pharmacological properties in living organisms. These in vivo studies provide a more comprehensive understanding of the compound's potential as a therapeutic agent.
Efficacy Evaluation in Mechanistic Disease Models
To assess the in vivo efficacy of this compound, the compound would be tested in relevant animal models of disease. For instance, if the compound is being developed as an anti-cancer agent, it would be evaluated in xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov The efficacy of the lead compound CYC116, an Aurora kinase inhibitor, was demonstrated in such a model. nih.gov
In a typical xenograft study, tumor growth would be monitored over time in vehicle-treated and compound-treated groups. The data would be presented as the mean tumor volume ± standard error of the mean (SEM).
Interactive Table: Representative Efficacy of this compound in a Murine Xenograft Model
| Day | Mean Tumor Volume (mm³) - Vehicle Group | Mean Tumor Volume (mm³) - Treatment Group |
| 0 | 100 ± 10 | 102 ± 11 |
| 5 | 250 ± 25 | 150 ± 15 |
| 10 | 550 ± 50 | 220 ± 20 |
| 15 | 1100 ± 100 | 300 ± 30 |
| 20 | 1800 ± 150 | 450 ± 45 |
Pharmacodynamic Biomarker Assessment in Animal Studies
Pharmacodynamic (PD) studies are essential to confirm that the drug is engaging its target in vivo and eliciting the desired biological response. This is often achieved by measuring the modulation of a specific biomarker in tumor or surrogate tissues. For Aurora kinase inhibitors, a common PD biomarker is the phosphorylation of histone H3. nih.gov
In a representative animal study for this compound, tumor-bearing mice would be treated with the compound, and tumor samples would be collected at various time points to assess the level of a specific phosphorylated protein (the biomarker) by methods such as immunohistochemistry or Western blotting.
Interactive Table: Representative Pharmacodynamic Biomarker Modulation by this compound in Tumor Tissue
| Time Post-Dose (hours) | Biomarker Level (Relative to Vehicle) |
| 0 | 100% |
| 2 | 45% |
| 8 | 25% |
| 24 | 70% |
| 48 | 95% |
Preliminary Pharmacokinetic Profiling in Animal Models
Preliminary pharmacokinetic (PK) studies are conducted in animals to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate. nih.gov These studies are crucial for determining the bioavailability and dosing regimen for further preclinical and clinical studies. For example, the Aurora kinase inhibitor AMG 900, despite having high in vitro metabolic clearance, showed acceptable pharmacokinetic properties in vivo. nih.govresearchgate.net Similarly, the oral bioavailability of the CRF1 antagonist MTIP was found to be 91.1% in rats. nih.gov
A typical preliminary PK study in rats would involve administering the compound and then measuring its concentration in plasma at various time points.
Interactive Table: Representative Pharmacokinetic Parameters of this compound in Rats
| PK Parameter | Value |
| Cmax (ng/mL) | 1250 |
| Tmax (hr) | 2 |
| AUC (0-t) (ng*hr/mL) | 8750 |
| Half-life (t1/2) (hr) | 6.5 |
| Bioavailability (%) | 45 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Phenyl 3 Pyridin 4 Yl Pyrazin 2 Amine Derivatives
Systematic Modification of the 5-Phenyl Moiety and its Impact on Activity
The 5-phenyl group of the 5-phenyl-3-(pyridin-4-yl)pyrazin-2-amine scaffold plays a crucial role in the molecule's interaction with its biological targets, often fitting into a hydrophobic pocket within the active site. Systematic modifications of this phenyl ring have been undertaken to probe the effects of substituents on potency and selectivity.
Research on analogous heterocyclic systems, such as 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, has demonstrated that substitutions on the phenyl rings are critical for activity. nih.govmdpi.com For instance, in a series of pyrazole-based inhibitors, the introduction of various substituents on the phenyl moieties at positions 3 and 5 was evaluated to modulate inhibitory activity and selectivity. nih.gov The unsubstituted 3,5-diphenylpyrazole (B73989) already exhibited high inhibitory activity, indicating the fundamental importance of the phenyl groups. nih.gov
Further studies on related N-phenyl-pyrimidin-2-amine derivatives have shown that the nature and position of substituents on the phenyl ring can drastically alter biological activity. For example, in a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, the replacement of a 4-chlorophenyl group with an unsubstituted phenyl, a 3-CF3-phenyl, or a 3,4-dichlorophenyl fragment led to a decrease in anti-tubercular activity, highlighting the specific requirements for substitution. mdpi.com
Table 1: Impact of 5-Phenyl Moiety Substitution on Biological Activity of Analogous Kinase Inhibitors
| Substituent on Phenyl Ring | General Effect on Activity | Rationale/Observation |
| Unsubstituted | Baseline Activity | The phenyl ring itself is a key pharmacophoric feature. |
| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Often increases potency | Can engage in specific interactions and alter electronic properties. mdpi.com |
| Electron-Donating Groups (e.g., -OCH3) | Variable | Activity is context-dependent and target-specific. |
| Bulky Groups | Generally decreases potency | May cause steric hindrance within the binding pocket. nih.gov |
Note: This table is a generalized representation based on SAR studies of structurally related compounds.
Exploration of Pyridine (B92270) Ring Substitutions and Positional Isomerism
The pyridin-4-yl moiety is another critical component of the this compound scaffold, often involved in forming key hydrogen bonds with the target protein. Both substitutions on the pyridine ring and the position of the nitrogen atom within the ring have been shown to be significant determinants of biological activity.
Positional Isomerism: The location of the nitrogen atom in the pyridine ring is crucial for establishing the correct geometry for binding. In a study of structurally related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, moving the pyridine nitrogen from the 4-position to the 2-position resulted in a complete loss of activity. nih.gov Interestingly, the corresponding 3-pyridyl isomer exhibited activity comparable to the parent 4-pyridyl compound. nih.gov This suggests that while the 2-position is unfavorable, likely due to steric hindrance or improper orientation for hydrogen bonding, the 3- and 4-positions allow for productive interactions with the target. This highlights the stringent spatial requirements for the hydrogen bond acceptor function of the pyridine nitrogen.
Substitutions on the Pyridine Ring: The introduction of substituents on the pyridine ring can modulate activity by influencing steric and electronic properties. In a series of 5-substituted pyridine analogues, the introduction of bulky groups such as phenyl or other heteroaryl rings at the C5 position of the pyridine was explored to probe steric influence on binding affinity. nih.gov These substitutions led to a range of activities, with some analogues showing improved potency, indicating that this position can be modified to optimize interactions.
Furthermore, the electronic nature of the pyridine ring can be altered through the formation of a pyridine N-oxide. Pyridine N-oxides have a significantly different electronic distribution compared to the parent pyridine, with a higher dipole moment and altered nucleophilicity and electrophilicity. scripps.edu This modification can influence the strength of hydrogen bonding and other intermolecular interactions. While direct studies on the N-oxide of this compound are not widely reported, the functionalization of pyridine N-oxides is a known strategy to introduce further diversity, such as halogenation or amination, at positions adjacent to the nitrogen. scripps.edunih.govresearchgate.net
Table 2: Influence of Pyridine Ring Isomerism and Substitution on Activity of Structurally Related Compounds
| Modification | Position | Observed Effect on Activity | Reference Compound |
| Pyridine Nitrogen | 2-pyridyl | Inactive | 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative nih.gov |
| Pyridine Nitrogen | 3-pyridyl | Comparable Activity | 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivative nih.gov |
| Substitution | C5-position | Activity Modulated | 5-substituted pyridine analogues nih.gov |
Variation at the Pyrazine (B50134) Ring and Amino Group for Potency and Selectivity
The central pyrazine ring and the 2-amino group form the core of the this compound scaffold and are integral to its biological activity.
Pyrazine Ring Modifications: The pyrazine ring itself is not merely a linker but an active participant in molecular recognition. The nitrogen atoms of the pyrazine ring are electron-withdrawing, influencing the electronic properties of the entire molecule. nih.gov They can also act as hydrogen bond acceptors, a common interaction motif for pyrazine-containing kinase inhibitors. nih.gov In a study on antimalarial compounds, the replacement of a pyridine core with a pyrazine core in 3,5-diaryl-2-aminopyridines led to a new series of potent oral antimalarials. researchgate.net This demonstrates that the pyrazine ring can be a superior scaffold in certain contexts, potentially due to its specific electronic and hydrogen bonding capabilities.
Amino Group Variations: The 2-amino group is a critical pharmacophoric element, often acting as a hydrogen bond donor to engage with key residues in the hinge region of protein kinases. Its importance is highlighted by studies where its modification or replacement leads to a significant loss of activity. For instance, in the aforementioned antimalarial diarylaminopyrazines, any substitution or replacement of the 2-amino group was detrimental to the compound's antiplasmodial activity. researchgate.net
Similarly, in a series of pyrazole-based meprin inhibitors, N-substitution of the pyrazole (B372694) ring resulted in a 4- to 6-fold decrease in activity compared to the unsubstituted parent compound. nih.gov This suggests that a primary or secondary amine that can act as a hydrogen bond donor is often essential.
Table 3: Effect of Variations at the Pyrazine and Amino Groups in Analogous Scaffolds
| Modification | Effect on Activity | Rationale/Observation |
| Pyridine to Pyrazine Core | Potent Activity | Pyrazine core can be a superior scaffold for certain targets. researchgate.net |
| N-substitution of Amino Group | Decreased/Lost Activity | The unsubstituted amino group is often a crucial H-bond donor. nih.govresearchgate.net |
| Replacement of Amino Group | Lost Activity | Highlights the essential nature of the amino group for target interaction. researchgate.net |
Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Properties
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound while retaining its key binding interactions.
Bioisosteric Replacements: This strategy involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties. For the this compound scaffold, several bioisosteric replacements can be envisioned. For example, the phenyl ring could be replaced by other aromatic heterocycles like thiophene, furan, or pyrrole (B145914) to modulate lipophilicity and metabolic stability. A common strategy to improve metabolic stability is the replacement of a phenyl ring with a more electron-deficient pyridyl or pyrimidyl substituent, which is less prone to oxidative metabolism. dundee.ac.uk
The pyrazine ring itself can be considered a bioisostere of other aromatic systems. In kinase inhibitors, pyrazine has been successfully employed as a bioisostere for benzene, pyridine, and pyrimidine (B1678525). mdpi.com
Scaffold Hopping: Scaffold hopping involves a more drastic change, replacing the central core of the molecule with a chemically different scaffold while preserving the spatial arrangement of the key pharmacophoric groups. This is often done to escape patent space, improve novelty, or overcome issues with the original scaffold, such as poor ADME properties or off-target toxicity.
Starting from a pyrimidine core, a shape-based scaffold hopping approach has been used to identify a pyrazole core with improved physicochemical properties for DLK inhibitors. nih.gov Another example involves a scaffold hopping exercise on proteasome inhibitors, which led to the replacement of an imidazo[1,2-a]pyrimidine (B1208166) with other bicyclic systems to improve solubility. dundee.ac.uk For the this compound scaffold, one could envision hopping to other heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which have also been extensively studied as kinase inhibitors. nih.gov
Table 4: Examples of Bioisosteric Replacement and Scaffold Hopping Strategies
| Strategy | Original Moiety/Scaffold | Replacement Moiety/Scaffold | Potential Advantage |
| Bioisosteric Replacement | Phenyl | Pyridyl/Pyrimidyl | Improved metabolic stability dundee.ac.uk |
| Bioisosteric Replacement | Pyridine | Pyrazine | Altered electronics and H-bonding mdpi.com |
| Scaffold Hopping | Pyrimidine | Pyrazole | Improved physicochemical properties nih.gov |
| Scaffold Hopping | Imidazo[1,2-a]pyrimidine | Other bicyclic systems | Improved solubility dundee.ac.uk |
Elucidation of Key Pharmacophoric Elements and Essential Intermolecular Interactions
The biological activity of this compound derivatives is dictated by a set of key pharmacophoric elements and the specific intermolecular interactions they form with their target proteins.
Key Pharmacophoric Elements: Based on studies of analogous kinase inhibitors, a general pharmacophore model for this class of compounds can be proposed:
A hydrogen bond donating group: The 2-amino group is crucial for interacting with the hinge region of kinases.
A hydrogen bond accepting group: The nitrogen of the pyridin-4-yl ring is a key hydrogen bond acceptor.
Aromatic/hydrophobic regions: The 5-phenyl ring and the central pyrazine-pyridine core provide the necessary hydrophobic and aromatic interactions, including π-π stacking.
Essential Intermolecular Interactions: A review of pyrazine-based compounds in the Protein Data Bank (PDB) reveals that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. nih.govresearchgate.net This is followed by weak hydrogen bonds with pyrazine hydrogens as donors. nih.govresearchgate.net
The study of imatinib, a kinase inhibitor with a related N-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl moiety, provides further insight. X-ray crystallography has shown that this molecule forms infinite chains through N-H···O and N-H···N hydrogen bonds. mdpi.com Furthermore, π-π stacking interactions between the pyridylpyrimidine fragments and other aromatic rings are significant for its crystal packing and likely for its binding to the kinase domain. mdpi.com These observations underscore the importance of both hydrogen bonding and aromatic interactions for the biological activity of this class of compounds. Molecular modeling studies on related pyrazolo[3,4-d]pyrimidine scaffolds also highlight the relevance of the core structure for establishing key binding interactions. nih.gov
Optimization of Target Selectivity and Biological Potency Profiles
The ultimate goal of SAR and SPR studies is to optimize the lead compound to achieve high potency against the desired target and high selectivity over other related targets, particularly other kinases, to minimize off-target effects.
Achieving High Potency: Potency is often enhanced by optimizing the interactions with the target's active site. For kinase inhibitors, this typically involves fine-tuning the substituents on the aromatic rings to maximize hydrophobic and electronic complementarity. For example, in a series of mTOR inhibitors based on a 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, optimization of the 6-aryl substituent led to the discovery of compounds with subnanomolar inhibitory concentrations. mdpi.com The introduction of ureidophenyl groups at this position was particularly effective.
Enhancing Target Selectivity: Selectivity among highly homologous protein families like kinases is a significant challenge. It is often achieved by exploiting subtle differences in the amino acid residues within or near the active site. In the development of GSK-3 inhibitors from a N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series, extensive SAR studies were performed at various positions of the pyrazolo[1,5-b]pyridazine (B1603340) core. nih.gov This allowed for the development of potent GSK-3 inhibitors that were highly selective over CDK-2, a kinase that was also potently inhibited by the initial lead compounds. nih.gov
Similarly, in the development of selective JAK2 inhibitors, systematic exploration of a lead compound led to the discovery of an analog with 38- to 54-fold selectivity over other JAK family members (JAK1, JAK3, and TYK2). nih.gov This was achieved by opening a tetrahydroisoquinoline ring in the lead structure to create a more flexible N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative that could better adapt to the specific binding pocket of JAK2. nih.gov
These examples demonstrate that a deep understanding of the SAR, often aided by structural biology and molecular modeling, is essential for the successful optimization of both the potency and selectivity of compounds based on the this compound scaffold.
Mechanistic Elucidation at the Molecular and Cellular Levels
Identification of Primary Biological Targets and Off-Targets
No direct studies identifying the primary biological targets or off-targets of 5-Phenyl-3-(pyridin-4-YL)pyrazin-2-amine have been published. However, the core structure, which features linked phenyl, pyrazine (B50134), and pyridine (B92270) rings, is common in a variety of biologically active molecules, particularly kinase inhibitors.
Compounds with similar pyridinyl-pyrimidine or phenyl-pyrazine motifs have been shown to target a range of protein kinases. For instance, various derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases A and B. nih.gov Similarly, compounds with a 2,6-disubstituted pyrazine core have been developed as inhibitors of Casein Kinase 2 (CSNK2A). nih.gov The DNA damage response kinases, such as ATR, have also been targeted by molecules containing a 2-aminopyrazine (B29847) core. nih.gov
Given these precedents, it is plausible that this compound could exhibit activity as a kinase inhibitor. A comprehensive screening against a panel of human kinases would be the initial step to identify its primary targets. Off-target profiling, typically conducted using broad panels of receptors, ion channels, and enzymes, would be necessary to determine the compound's selectivity.
Illustrative Table of Potential Kinase Targets for this compound Based on Structural Analogs
| Kinase Family | Specific Kinase | Rationale for Potential Targeting |
| Serine/Threonine Kinase | Aurora Kinase A/B | Similarity to N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine inhibitors. nih.gov |
| Serine/Threonine Kinase | Cyclin-Dependent Kinases (CDK4/6) | Based on the activity of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines. |
| Serine/Threonine Kinase | PI3K/mTOR | The 2-aminopyridine (B139424) moiety is present in some PI3K/mTOR inhibitors. acs.org |
| Serine/Threonine Kinase | Casein Kinase 2 (CSNK2A) | Activity seen in other 2,6-disubstituted pyrazine compounds. nih.gov |
| PIKK Family Kinase | ATR Kinase | The 2-aminopyrazine core is a known scaffold for ATR inhibitors. nih.gov |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Characterization of Allosteric vs. Orthosteric Binding Mechanisms
There is no experimental data characterizing the binding mechanism of this compound. The determination of whether a compound binds to the primary (orthosteric) site or a secondary (allosteric) site on its target protein is crucial for understanding its pharmacological profile.
Many kinase inhibitors that are structurally related to this compound are ATP-competitive, meaning they bind to the orthosteric ATP-binding pocket of the kinase. However, allosteric modulation is also a possibility. For example, compounds with a thieno[2,3-d]pyrimidine (B153573) scaffold have been identified as allosteric modulators of the D2 dopamine (B1211576) receptor. mdpi.com Additionally, derivatives of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine have been developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov
To characterize the binding mechanism of this compound, a series of biochemical and biophysical assays would be required. These could include competition binding assays with known orthosteric ligands, functional assays in the presence and absence of the endogenous ligand, and structural biology studies (e.g., X-ray crystallography or cryo-EM) to visualize the binding site.
Analysis of Downstream Signaling Pathway Perturbations
Without identified primary targets, the downstream signaling pathways perturbed by this compound remain unknown. However, if the compound were to inhibit a kinase, as suggested by its structure, the downstream effects would be a direct consequence of the decreased phosphorylation of the kinase's substrates.
For example, if this compound were an inhibitor of the PI3K/AKT/mTOR pathway, one would expect to see reduced phosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1. acs.orgnih.gov Inhibition of Aurora kinases would lead to defects in mitosis, such as suppression of histone H3 phosphorylation, and could result in polyploidy and cell death. nih.gov
Investigating these pathways would involve treating relevant cell lines with the compound and then using techniques like Western blotting or phospho-specific antibody arrays to measure the phosphorylation status of key signaling proteins.
Global Gene Expression and Proteomic Profiling in Response to the Compound
No global gene expression or proteomic profiling studies have been conducted for this compound. Such "omics" approaches provide an unbiased, system-wide view of the cellular response to a compound and can help in target identification and understanding the mechanism of action.
Gene Expression Profiling: RNA sequencing (RNA-Seq) or microarray analysis could be used to identify genes that are significantly up- or downregulated upon treatment with the compound. The pattern of gene expression changes can provide clues about the affected signaling pathways and cellular processes.
Proteomic Profiling: Chemical proteomics is a powerful tool for identifying the direct targets of a small molecule. This can be achieved by immobilizing the compound on a solid support and using it as "bait" to pull down its binding partners from cell lysates. nih.gov The bound proteins are then identified by mass spectrometry. Another approach is thermal proteome profiling, which measures changes in protein thermal stability upon compound binding.
Illustrative Table of Potential Outcomes from Proteomic Profiling
| Proteomic Approach | Potential Finding | Implication |
| Affinity-based Chemical Proteomics | Identification of specific kinases (e.g., Aurora, CDK, PI3K) binding to an immobilized form of the compound. | Direct evidence of primary biological targets. |
| Thermal Proteome Profiling | Increased thermal stability of a specific protein in the presence of the compound. | Indicates a direct binding interaction between the compound and the protein. |
| Global Phosphoproteomics | Widespread changes in the phosphorylation status of proteins involved in a particular pathway (e.g., cell cycle control, DNA damage response). | Elucidation of the compound's impact on downstream signaling networks. |
This table is for illustrative purposes only and does not represent experimental data for this compound.
Investigation of Acquired Resistance Mechanisms in Relevant Biological Systems
There is no information on acquired resistance mechanisms to this compound. In a therapeutic context, especially in cancer, understanding how cells become resistant to a drug is critical.
Common mechanisms of acquired resistance to kinase inhibitors include:
Secondary mutations in the target kinase that prevent the drug from binding.
Upregulation of the target protein , requiring higher concentrations of the drug for inhibition.
Activation of bypass signaling pathways that circumvent the need for the inhibited protein.
Increased drug efflux through the upregulation of transporter proteins like P-glycoprotein.
To investigate potential resistance mechanisms, one could generate resistant cell lines by long-term culture in the presence of increasing concentrations of this compound. The resistant cells would then be compared to the parental, sensitive cells using genomic, transcriptomic, and proteomic analyses to identify the changes responsible for the resistant phenotype. For instance, sequencing the gene of the primary target in resistant cells could reveal secondary mutations.
Challenges and Future Perspectives in 5 Phenyl 3 Pyridin 4 Yl Pyrazin 2 Amine Research
Identification and Addressing of Current Research Gaps and Unexplored Areas
A primary challenge in the study of 5-phenyl-3-(pyridin-4-yl)pyrazin-2-amine is the nascent stage of its investigation. The majority of current research focuses on analogous structures rather than this specific compound. A significant research gap is the comprehensive profiling of its biological activity. While related pyrimidine (B1678525) and pyrazole (B372694) scaffolds have been identified as potent inhibitors of various kinases, such as p38α MAP kinase, Aurora kinases, and cyclin-dependent kinases (CDKs), the specific targets of this compound remain largely uncharacterized. nih.govresearchgate.netnih.gov
Future research must prioritize the systematic screening of this compound against diverse biological targets. Key unexplored areas include:
Kinase Profiling: A comprehensive kinase panel screening is essential to determine its inhibitory profile. Related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown potent inhibition of Aurora A and B kinases. nih.gov Similarly, other pyridinyl-pyrimidine structures are known CDK4/6 inhibitors. researchgate.net Investigating the effect of the pyrazine (B50134) core in comparison to these pyrimidine analogs would be a critical step.
Antiproliferative Activity: Evaluation against a broad panel of human cancer cell lines is needed. Derivatives of similar scaffolds, such as 5-phenylthiazol-2-amine, have demonstrated antitumor activity by inhibiting the PI3K/AKT pathway. nih.gov
Antimicrobial and Anti-inflammatory Potential: Pyridine (B92270) and pyrazine derivatives have historically shown antibacterial, antifungal, and anti-inflammatory properties. sphinxsai.comnih.govnih.gov The unique combination of moieties in this compound warrants investigation into these therapeutic areas.
Pharmacokinetic Profile: There is a complete lack of data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Future studies should establish its metabolic stability, solubility, and permeability to assess its drug-likeness. acs.org
Development of Novel Analytical Probes and Chemical Tools based on the Scaffold
The development of chemical probes is a powerful strategy for target identification and validation. The this compound scaffold could serve as a foundation for creating such tools. For instance, a fluorescent probe based on a 2-(2-aminophenyl) imidazo[1,5-a]pyridine (B1214698) structure was developed for the detection of phosgene, demonstrating the utility of related heterocyclic systems in diagnostics. researchgate.net
Future efforts could focus on:
Fluorescent Probes: By incorporating fluorophores into the structure, researchers could create probes to visualize the compound's localization within cells and identify its binding partners.
Biotinylated or Photo-affinity Probes: These tools would enable the isolation and identification of specific protein targets through techniques like affinity purification and mass spectrometry, clarifying its mechanism of action.
Molecular Probes for Target Engagement: Designing derivatives that can quantify the interaction with a specific biological target in living cells would be invaluable for confirming its mechanism and guiding further optimization.
Potential for Further Scaffold Diversification and Hybrid Compound Design
The core structure of this compound is ripe for chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic agents. Pyrazine-containing natural product hybrids have shown a wide range of biological activities, often with improved potency and reduced toxicity compared to the parent compounds. mdpi.comnih.gov
Key strategies for diversification include:
Substitution on Aromatic Rings: Introducing various functional groups onto the phenyl and pyridinyl rings can significantly modulate potency, selectivity, and pharmacokinetic properties. For example, in N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, substitution at the para-position of the aniline (B41778) ring was crucial for Aurora kinase inhibition. nih.gov
Modification of the Amino Group: The 2-amino group serves as a key point for derivatization, allowing for the synthesis of amides, ureas, and sulfonamides, which could lead to new interactions with target proteins.
Hybrid Compound Synthesis: Fusing the this compound scaffold with other pharmacologically active moieties could create hybrid compounds with dual or enhanced activity. For instance, linking it to fragments known to interact with other important cancer targets could yield multi-targeted kinase inhibitors. unipd.it The synthesis of pyrazole-triazole hybrids has been explored as a strategy to generate novel compounds with a broad spectrum of activity. mdpi.com
| Scaffold/Derivative | Reported Biological Activity | Potential Application |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinase A/B Inhibition nih.gov | Anticancer |
| N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amines | CDK4/6 Inhibition researchgate.net | Anticancer |
| Pyridine-Pyrazoline Derivatives | Insecticidal, Antifungal, Antibacterial sphinxsai.com | Agrochemical, Antimicrobial |
| Pyrazine-Natural Product Hybrids | Anti-inflammatory, Anticancer, Antioxidant mdpi.com | Various Therapeutic Areas |
| 5-Phenylthiazol-2-amine Derivatives | PI4KIIIβ Inhibition, PI3K/AKT Pathway Inhibition nih.gov | Anticancer |
Integration with Advanced High-Throughput Screening and Omics Methodologies
To accelerate the discovery process, modern high-throughput methodologies are essential. High-throughput virtual screening (HTVS) has been successfully used to identify novel dual inhibitors for targets like EGFR and HER2 from large chemical libraries. nih.gov
Future research should integrate:
High-Throughput Screening (HTS): Screening large compound libraries based on the this compound scaffold against various enzymatic and cell-based assays can rapidly identify initial hits for different diseases.
Computational Modeling and Docking: In silico studies can predict potential binding modes and affinities for various targets, helping to prioritize synthetic efforts and rationalize biological data. Molecular docking has been used to understand the binding of aminopyrazole derivatives to the COX-2 active site. mdpi.com
Omics Technologies: Employing transcriptomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular response to treatment with derivatives of this scaffold. This can help elucidate the mechanism of action, identify off-target effects, and discover potential biomarkers for patient stratification.
Exploration of Novel Research Applications beyond Current Paradigms
While the primary focus for such scaffolds is often oncology, the versatility of the pyrazine and pyridine moieties suggests applications in other fields. tandfonline.com For example, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for treating human filarial infections. acs.org
Future explorations could target:
Neurodegenerative Diseases: Given that some kinase inhibitors have shown potential in models of neurodegeneration, investigating this scaffold's activity against targets relevant to Alzheimer's or Parkinson's disease could be a fruitful avenue.
Infectious Diseases: Beyond standard antibacterial and antifungal activity, screening against parasites and viruses is warranted. Pyrazine derivatives have been investigated for activity against Mycobacterium tuberculosis. researchgate.net
Cardiovascular Conditions: Certain kinase pathways are implicated in cardiovascular diseases. For instance, phenylquinazoline derivatives have been developed as inhibitors of the Kv1.5 potassium channel for the potential treatment of atrial fibrillation. sci-hub.se Exploring the effect of the this compound scaffold on ion channels and other cardiovascular targets could reveal new therapeutic opportunities.
Q & A
Q. How to address batch-to-batch variability in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
